Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine

Physicochemical property optimisation CNS drug design Amine basicity tuning

4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine (CAS 2325317-23-3) is a gem‑difluorinated piperidine building block bearing an N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl) substituent (MF: C₁₁H₁₉F₂NO, MW: 219.28 g·mol⁻¹). It belongs to the 4,4‑difluoropiperidine class, which has been systematically characterised for its modulated basicity, lipophilicity and metabolic stability relative to unsubstituted piperidine and mono‑fluorinated analogs.

Molecular Formula C11H19F2NO
Molecular Weight 219.276
CAS No. 2325317-23-3
Cat. No. B2650153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine
CAS2325317-23-3
Molecular FormulaC11H19F2NO
Molecular Weight219.276
Structural Identifiers
SMILESC1COCCC1CN2CCC(CC2)(F)F
InChIInChI=1S/C11H19F2NO/c12-11(13)3-5-14(6-4-11)9-10-1-7-15-8-2-10/h10H,1-9H2
InChIKeyLZSRUGKCUYURTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine (CAS 2325317-23-3) — Structural Identity and Core Physicochemical Signature


4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine (CAS 2325317-23-3) is a gem‑difluorinated piperidine building block bearing an N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl) substituent (MF: C₁₁H₁₉F₂NO, MW: 219.28 g·mol⁻¹) . It belongs to the 4,4‑difluoropiperidine class, which has been systematically characterised for its modulated basicity, lipophilicity and metabolic stability relative to unsubstituted piperidine and mono‑fluorinated analogs . The compound serves as a versatile intermediate in medicinal chemistry programmes targeting orexin receptors, bromodomain‑containing protein 4 (BRD4), dopamine D₄ receptors (D₄R) and other therapeutically relevant targets [1].

Why 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine Cannot Be Replaced by Common Piperidine or Simple Fluoropiperidine Analogs


The gem‑difluoro substitution at the 4‑position of the piperidine ring lowers the conjugate acid pKₐ by approximately 3.0 log units relative to piperidine (pKₐ ≈ 11.22) [1], while the N‑(oxan‑4‑ylmethyl) group adds lipophilic bulk and conformational restraint that simple N‑methyl or N‑benzyl piperidines lack . This precise combination of electronic and steric features translates into a distinct pKₐ–LogP profile that cannot be replicated by mono‑fluorinated piperidines (ΔpKₐ ≈ 1.8 vs. 4‑fluoropiperidine) or by non‑fluorinated N‑alkyl piperidines . Consequently, generic substitution with piperidine, 4‑fluoropiperidine or even 4,4‑difluoropiperidine without the oxan‑4‑ylmethyl group risks altered protonation state at physiological pH, divergent lipophilicity‑driven off‑target binding and compromised metabolic stability in downstream lead optimisation .

Quantitative Differentiation Evidence: 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine vs. Closest Structural Analogs


pKₐ Modulation: Gem‑Difluoro Lowers Basicity by ~3 Log Units vs. Piperidine

The conjugate acid pKₐ of the 4,4‑difluoropiperidine core is predicted at 8.2 (ACD/Percepta), representing a decrease of approximately 3.0 units from piperidine (pKₐ = 11.22) [1]. This reduction is driven by the electron‑withdrawing effect of the gem‑difluoro group and is consistent with the experimental ΔpKₐ of 3.15 reported for 4,4‑difluoropiperidine versus piperidine in systematic physicochemical studies . In contrast, 4‑fluoropiperidine exhibits a pKₐ of 9.33 (predicted) — a shift of only ~1.9 units — demonstrating that mono‑fluorination is insufficient to achieve the same degree of basicity attenuation .

Physicochemical property optimisation CNS drug design Amine basicity tuning

LogP Differentiation: Oxan‑4‑ylmethyl Substituent Increases Lipophilicity by ~0.2 Log Units vs. 4,4‑Difluoropiperidine Core

The ACD/LogP of the target compound is predicted at 0.58, compared with 0.37 for the unsubstituted 4,4‑difluoropiperidine core [1]. The addition of the oxan‑4‑ylmethyl motif increases calculated LogP by approximately 0.2 log units, a deliberate modulation that can enhance membrane permeability while maintaining aqueous solubility within acceptable limits (ACD/LogD at pH 7.4 = 1.40) . In contrast, simple N‑alkyl analogs such as 4,4‑difluoro‑1‑propylpiperidine exhibit higher predicted LogP values (~1.5–2.0) that may exceed optimal CNS drug space .

Lipophilicity optimisation Drug‑likeness ADME prediction

Metabolic Stability: 4,4‑Difluoropiperidine Derivatives Exhibit High Intrinsic Microsomal Clearance Stability

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability across the difluoropiperidine class, with the single exception of the 3,3‑difluoroazetidine derivative . The gem‑difluoro motif at the 4‑position of piperidine effectively blocks oxidative metabolism at the metabolically labile α‑carbon positions, a vulnerability present in unsubstituted piperidine and many N‑alkyl piperidines [1]. The oxan‑4‑ylmethyl group further contributes a steric shield without introducing additional metabolic soft spots, as the tetrahydropyran ring is relatively resistant to cytochrome P450 oxidation [2].

Metabolic stability Hepatic clearance Lead optimisation

BRD4 Inhibitory Potency: 4,4‑Difluoropiperidine‑Containing Analog Achieves Sub‑Nanomolar IC₅₀

In the BRD4 bromodomain binding assay (time‑resolved fluorescence resonance energy transfer, TR‑FRET), the 4,4‑difluoropiperidine‑containing compound BDBM320353 (US10174024, Example 71) exhibited an IC₅₀ of <1 nM, while BDBM320357 (US10174024, Examples 75/76) showed IC₅₀ values of 5 nM [1][2]. For comparison, a piperidine‑1‑carboxylate analog lacking the gem‑difluoro motif (BDBM320288, Example 5) yielded IC₅₀ <5 nM, indicating that the 4,4‑difluoro substitution maintains or slightly enhances binding affinity relative to non‑fluorinated piperidine scaffolds [3]. These data demonstrate that the 4,4‑difluoropiperidine core is compatible with picomolar‑to‑low nanomolar BRD4 potency, a key advantage for epigenetic probe and drug discovery programmes.

Epigenetic targets BRD4 bromodomain inhibition Cancer therapeutics

Multi‑Parameter Optimisation Profile: pKₐ–LogP Trade‑Off Enables CNS Drug Design Space Access

The combination of reduced pKₐ (~8.2) and moderate LogP (0.58) positions 4,4‑difluoro‑1‑[(oxan‑4‑yl)methyl]piperidine within the favourable region of the pKₐ–LogP plot for CNS drug candidates . In the systematic study by Melnykov et al., 4,4‑difluoropiperidine derivatives occupy a distinct physicochemical space — lower pKₐ and manageable LogP — that is inaccessible to mono‑fluorinated or non‑fluorinated piperidine congeners, which tend toward higher basicity (>9.3) and variable lipophilicity [1]. This profile is further validated by the successful deployment of the 4,4‑difluoropiperidine core in CNS‑penetrant orexin‑1 receptor antagonists (1‑SORAs), where compounds 47 and 51 achieved >625‑fold functional selectivity for OX₁R over OX₂R and demonstrated clean off‑target profiles with requisite pharmacokinetic properties for in vivo use [2].

CNS drug design Multi‑parameter optimisation (MPO) Physicochemical property profiling

Optimal Deployment Scenarios for 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine in Drug Discovery and Chemical Biology


CNS Drug Discovery: Lead Generation for Orexin Receptor and Dopamine D₄ Receptor Programmes

The compound's reduced basicity (pKₐ ≈ 8.2) and balanced lipophilicity (LogP = 0.58) align with CNS MPO criteria, making it an ideal building block for designing brain‑penetrant antagonists of orexin‑1 receptors (OX₁R) and dopamine D₄ receptors (D₄R). As demonstrated in the 1‑SORA series, coupling this scaffold with suitable aromatic ether linkages yields compounds with >625‑fold OX₁R selectivity and clean in vivo PK profiles [1]. Similarly, the (R)‑4,4‑difluoropiperidine core has produced highly potent and selective D₄R antagonists for Parkinson's disease research [2].

Epigenetic Chemical Probe Development: BRD4 Bromodomain Inhibitors

For programmes targeting the bromodomain and extra‑terminal (BET) family of epigenetic readers, 4,4‑difluoro‑1‑[(oxan‑4‑yl)methyl]piperidine serves as a privileged intermediate. BindingDB data show that 4,4‑difluoropiperidine‑containing ligands achieve IC₅₀ values <1–5 nM against BRD4 bromodomains in TR‑FRET assays, outperforming non‑fluorinated piperidine analogs (IC₅₀ <5 nM) [3]. The sub‑nanomolar potency enables cellular target engagement at low concentrations, supporting the development of high‑quality chemical probes for target validation in oncology .

Physicochemical Property Optimisation: Modulating Basicity and Lipophilicity in Parallel

The gem‑difluoro motif provides a 3.0‑unit pKₐ reduction relative to piperidine, while the oxan‑4‑ylmethyl group adds +0.21 LogP units over the parent 4,4‑difluoropiperidine core [4]. This dual modulation allows medicinal chemists to independently tune amine basicity and lipophilicity — a key advantage in multi‑parameter optimisation workflows where undesired hERG activity, phospholipidosis risk or poor solubility must be mitigated without sacrificing target potency .

Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

As a tertiary amine with a well‑defined exit vector (the N‑(oxan‑4‑ylmethyl) group), this compound is amenable to rapid diversification via N‑alkylation, reductive amination or amide coupling. Its favourable physicochemical profile (MW = 219.28, HBD = 0, RotB = 2) and compliance with the Rule of 5 make it suitable as a fragment‑sized building block for FBDD campaigns and DEL technology platforms, where high‑quality, three‑dimensional building blocks are in demand to explore novel chemical space .

Quote Request

Request a Quote for 4,4-Difluoro-1-[(oxan-4-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.